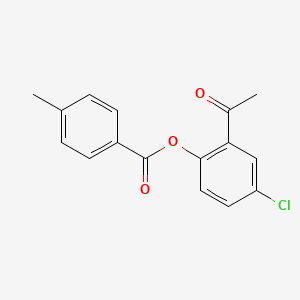

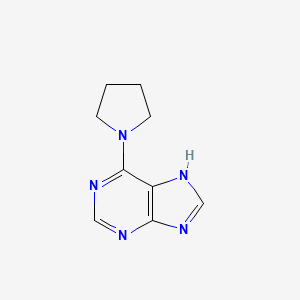

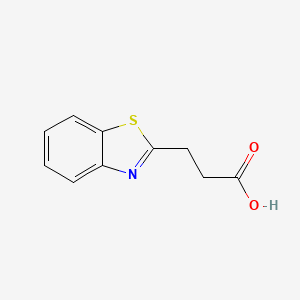

3-((4-Methylbenzyl)thio)-1H-1,2,4-triazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of triazole derivatives, such as 3-((4-Methylbenzyl)thio)-1H-1,2,4-triazole, involves reactions that are energetically feasible at room temperature, indicating exothermic and spontaneous processes. Studies employing density functional theory (DFT) have shown the synthesis pathways to be favored in the forward direction, with bond lengths aligning closely with crystallographic values. Such processes underscore the accessible nature of triazole synthesis under mild conditions, facilitating the exploration of various derivatives for different applications (Srivastava et al., 2016).

Molecular Structure Analysis

X-ray crystallography and DFT calculations have been pivotal in elucidating the molecular structure of triazole compounds. For instance, specific triazole derivatives exhibit planar triazole rings with notable dihedral angles relative to attached phenyl rings, showcasing the structural diversity within this class of compounds. These analyses provide insights into the molecular conformations that govern the chemical reactivity and potential biological activity of these molecules (Șahin et al., 2011).

Chemical Reactions and Properties

Triazole compounds participate in a variety of chemical reactions, including condensation with aldehydes to form Schiff bases. These reactions are instrumental in modifying the chemical structure and, consequently, the properties of the triazole core. The ability to undergo such transformations allows for the synthesis of derivatives with targeted biological or physical properties, expanding the utility of the triazole scaffold in various chemical domains (Tabatabaee et al., 2009).

Physical Properties Analysis

The physical properties of triazole derivatives, such as solubility, melting points, and crystal structures, are closely tied to their molecular architecture. Crystallographic studies reveal that intermolecular hydrogen bonding and π-π interactions play a crucial role in stabilizing the crystal structure of these compounds. Such insights are vital for understanding the material properties of triazole-based compounds, which can influence their processing, formulation, and application in various fields (Wang et al., 2008).

Chemical Properties Analysis

The chemical properties of triazoles, including their reactivity, stability, and electronic characteristics, are fundamentally influenced by their molecular structure. DFT and other theoretical methods have been employed to predict reactivity patterns, molecular electrostatic potentials, and electronic transitions in various excited states. These computational studies complement experimental findings, offering a detailed view of the chemical behavior of triazole derivatives. Such understanding is crucial for the design and synthesis of new compounds with desired chemical and biological activities (Beytur et al., 2021).

Applications De Recherche Scientifique

Orientations Futures

Propriétés

IUPAC Name |

5-[(4-methylphenyl)methylsulfanyl]-1H-1,2,4-triazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3S/c1-8-2-4-9(5-3-8)6-14-10-11-7-12-13-10/h2-5,7H,6H2,1H3,(H,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOZZBLHTOQAIBU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CSC2=NC=NN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10352103 |

Source

|

| Record name | SBB040972 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10352103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((4-Methylbenzyl)thio)-1H-1,2,4-triazole | |

CAS RN |

302804-66-6 |

Source

|

| Record name | SBB040972 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10352103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoacetamide](/img/structure/B1269157.png)

![4-Amino-5-(2-methoxy-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B1269180.png)

![4-[(4-Bromothien-2-YL)methyl]morpholine](/img/structure/B1269182.png)